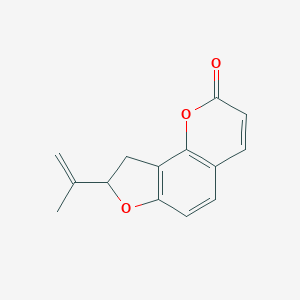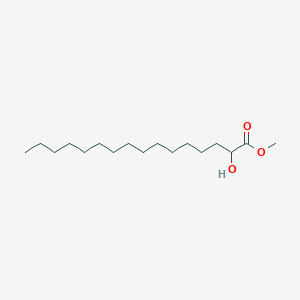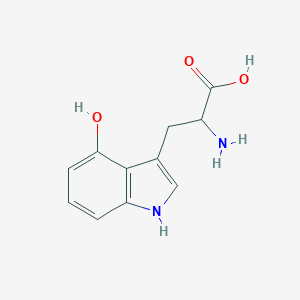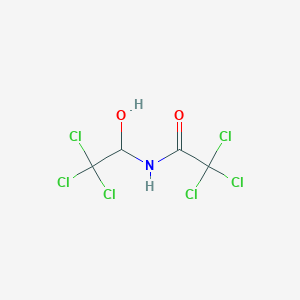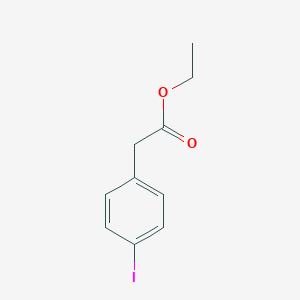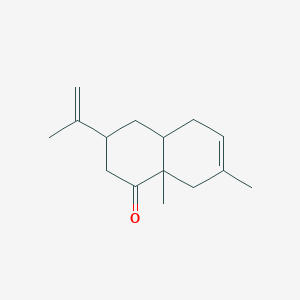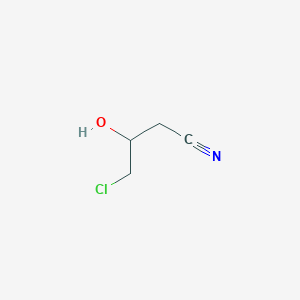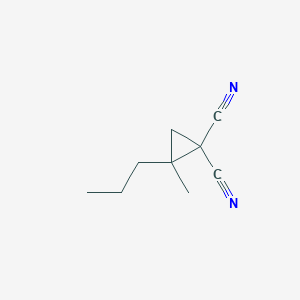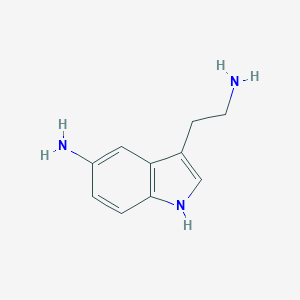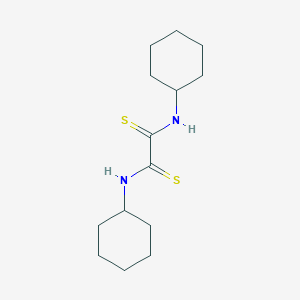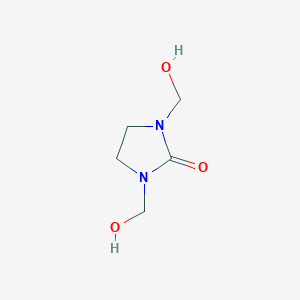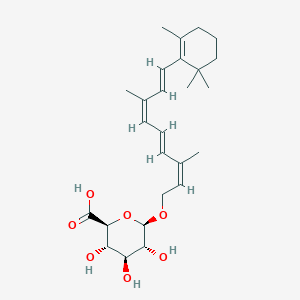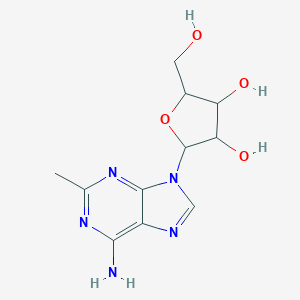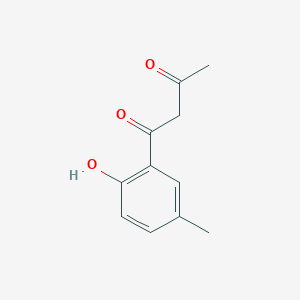
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione
Vue d'ensemble
Description
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is also known by other synonyms such as 1-(6-HYDROXY-M-TOLYL)-1,3-BUTANEDIONE .
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the search results.Applications De Recherche Scientifique
Tautomeric and Acid-Base Properties : A study examined the structural, tautomeric, and acid-base properties of derivatives of benzoylacetone, including compounds similar to 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione. This research provides insights into the chemical behavior of such compounds in different environments (Mahmudov et al., 2011).
Copper-Selective Electrodes : Another study utilized a compound structurally similar to 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione as an ionophore in copper-selective poly(vinyl) chloride membrane electrodes. This application highlights its potential in developing selective sensors for metal ions (Kopylovich et al., 2011).
Photoinduced Oxidative Annulation : Research on the photoinduced oxidative annulation of similar 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones shows potential for creating functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This has implications for environmentally friendly synthetic chemistry (Zhang et al., 2017).
Photometric Determination of Copper : A study developed a photometric procedure for determining copper in nickel-based alloys using azoderivatives of ethyl acetoacetate, which shares a structural relationship with 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione. This demonstrates its utility in analytical chemistry (Makhmudov et al., 2008).
Reactions with Amines and Aldehydes : Research shows the reactivity of compounds like 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione with amines and aldehydes, leading to various products like imines and chromones. This is relevant for synthetic organic chemistry (Potnis & Samant, 2002).
Antimicrobial Activity : A synthesis study of derivatives, including compounds structurally related to 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione, demonstrated interesting antimicrobial activity. This suggests potential pharmaceutical applications (Chaudhari, 2012).
Ligand Reactions and Metal Complexing : Research involving diamines and 1-(o-hydroxyphenyl)butane-1,3-dione shows diverse reactions leading to various compounds, including macrocyclic and Schiff base compounds. This has implications in coordination chemistry (Bailey et al., 1983).
Phytotoxic Activity and Conformational Analysis : A study on thymol analogs from Hofmeisteria schaffneri, including compounds similar to 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione, revealed significant phytotoxic activity. This could be explored for agricultural applications (Pérez-Vásquez et al., 2008).
Propriétés
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-10(13)9(5-7)11(14)6-8(2)12/h3-5,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWUHECBLXZHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342886 | |
| Record name | 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione | |
CAS RN |
16636-64-9 | |
| Record name | 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



